molecular formula C11H13BrN2O2 B8334690 2-acetamido-N-benzyl-2-bromoacetamide

2-acetamido-N-benzyl-2-bromoacetamide

Cat. No.: B8334690
M. Wt: 285.14 g/mol
InChI Key: NGBWVSSPZVFOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-benzyl-2-bromoacetamide is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

2-acetamido-N-benzyl-2-bromoacetamide

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)14-10(12)11(16)13-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15)

InChI Key

NGBWVSSPZVFOFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-acetamido-2-ethoxy-N-benzylacetamide (2.00 g, 8 mmol) in dry CH2Cl2 (200 mL) was stirred at room temperature as a solution of BBr3 (8.8 mL, 8.8 mmol, 1.0M in CH2Cl2) was introduced by means of a syringe under a nitrogen atmosphere. A white mist formed and after it disappeared, the N2 line was removed and the reaction sealed. The resulting yellow solution was stirred (3.5 h) and then concentrated in vacuo to give yellow crystals of α-acetamido-2-bromo-N-benzyl acetamido which was stored under vacuum overnight.
Name
2-acetamido-2-ethoxy-N-benzylacetamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A BBr3 solution (1M in CH2Cl2, 1.1 equiv) was added to a solution of 2-acetamido-N-benzyl-2-ethoxyacetamide (1 equiv) in CH2Cl2 (10 mmol/125 mL). The mixture was stirred at room temperature (5 h) and then concentrated to dryness in vacuo to give 2-acetamido-N-benzyl-2-bromoacetamide as a pale yellow crystalline material. The bromo adduct was then dissolved in THF (10 mmol/250 mL), cooled (-78° C.), and then added over a 15 min interval to a cooled (-78° C.) solution of the heteroatom nucleophile in THF (1 mmol/1 mL). The reaction mixture was stirred at this temperature (30 min) and then at room temperature (90 min). The insoluble salts were filtered and the filtrate concentrated in vacuo. The residue was then purified by flash column chromatography on SiO2 gel using the indicated solvent as the eluent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

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